N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
Description
Properties
IUPAC Name |
N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPTGSUFIXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Protection of the Phenolic Hydroxyl Group
The 4-(benzyloxy)phenyl moiety is introduced early in the synthesis to protect the phenolic hydroxyl group. Source demonstrates this step using 4-hydroxybenzaldehyde and benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds under reflux for 3 hours, yielding 4-(benzyloxy)benzaldehyde with a 95% yield .
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| BnBr, K₂CO₃ | Acetone | Reflux | 3 h | 95% |
This benzylation step is critical for subsequent functionalization, as the benzyl group stabilizes the phenol against unwanted side reactions during sulfonylation .
Methanesulfonylation of the Benzylated Intermediate
The methanesulfonyl group is introduced via reaction with methanesulfonyl chloride (MsCl) . Source outlines a protocol where the benzylated aldehyde is converted to a sulfonamide intermediate. In a representative procedure, N-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)methanesulfonamide is synthesized by treating the aldehyde with hexamethylenetetramine in chlorobenzene, followed by hydrolysis with hydrochloric acid. Subsequent sulfonylation with MsCl in acetone/water (2:1) at 0°C in the presence of triethylamine (Et₃N) yields the sulfonamide with 60% efficiency over two steps .
Key Reaction Parameters
-
Base : Et₃N (neutralizes HCl byproduct)
-
Solvent System : Acetone/water (ensures solubility of intermediates)
-
Temperature : 0°C (prevents over-sulfonylation)
This step highlights the importance of controlled conditions to avoid polysubstitution .
Formation of the N-Hydroxyformamide Moiety
The N-hydroxyformamide group is introduced via hydroxylamine intermediate formylation. Source describes a method where a hydroxylamine derivative reacts with formic acid or ethyl formate in the presence of a carboxy-activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . The reaction is conducted in tetrahydrofuran (THF)/water at pH 4–5 and 25°C for 5 hours, achieving 70–80% yields .
Mechanistic Insight
-
Hydroxylamine Activation : The primary amine reacts with formic acid to form a formyloxyamine intermediate.
-
Coupling : EDCI facilitates amide bond formation between the formyloxyamine and the sulfonamide-bearing backbone .
Source confirms the stability of N-hydroxyformamide under mildly acidic conditions, making this step feasible without decomposition.
Final Coupling and Deprotection
The penultimate step involves coupling the sulfonamide intermediate with a phenylethylamine derivative. Source details a hydrogenation-based coupling using palladium on barium sulfate (Pd/BaSO₄) under ambient pressure. The benzyl group is selectively removed via hydrogenolysis, yielding the final compound after purification by column chromatography .
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/BaSO₄ | Maximizes H₂ uptake |
| Solvent | Ethanol/water (3:1) | Enhances solubility |
| Reaction Time | 12 h | Ensures complete deprotection |
Post-coupling, the N-hydroxyformamide group remains intact due to its stability under hydrogenation conditions .
Purification and Characterization
Final purification is achieved via silica gel chromatography using ethyl acetate/hexane (1:2) as the eluent. Source reports a purity >98% confirmed by high-performance liquid chromatography (HPLC). Structural validation is performed using:
-
¹H/¹³C NMR : Key signals include δ 7.35–7.45 ppm (benzyl aromatic protons) and δ 3.2 ppm (methanesulfonyl CH₂) .
-
Mass Spectrometry : Molecular ion peak at m/z 425.5 (M+H⁺) .
Challenges and Mitigation Strategies
-
Sulfonamide Hydrolysis : The methanesulfonyl group is prone to hydrolysis under acidic conditions. This is mitigated by maintaining a neutral pH during aqueous workups .
-
N-Hydroxyformamide Instability : Source notes that prolonged exposure to light degrades the N-hydroxyformamide group. Reactions are conducted under inert atmospheres with amber glassware .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
Scientific Research Applications
Medicinal Chemistry
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide has shown promise in the development of novel therapeutic agents. Its structural components suggest it may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Case Study: Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit anti-tumor properties. For instance, derivatives of benzyloxyphenylmethanesulfonyl compounds have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of such compounds against breast cancer cell lines, suggesting further exploration of this compound in this area .
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. The methanesulfonyl group is known to enhance the anti-inflammatory properties of drugs by improving their interaction with biological targets.
Case Study: In Vivo Studies
In vivo studies have demonstrated that similar compounds can reduce markers of inflammation in animal models. For example, derivatives were observed to lower cytokine levels in induced arthritis models, indicating potential therapeutic effects for conditions like rheumatoid arthritis .
Biological Activity
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C23H23NO5S
- Molecular Weight : 425.50 g/mol
- Structure : The compound features a benzyloxy group, a methanesulfonyl group, and a hydroxyformamide moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been studied for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases.
- For instance, it has demonstrated inhibitory effects on monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters and may impact conditions like Parkinson's disease .
- Antioxidant Properties :
- Anti-inflammatory Effects :
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.062 µM | |
| Antioxidant Activity | ORAC = 2.27 Trolox equivalent | |
| Cytotoxicity against B16F10 cells | IC50 > 5 µM |
Case Studies
- Neuroprotective Effects :
- Cancer Research :
Comparison with Similar Compounds
Table 1: Antioxidant Activity of Hydroxamic Acids
| Compound | Structure | DPPH IC50 (µM) | β-Carotene Oxidation Inhibition (%) |
|---|---|---|---|
| Target Compound | Benzyloxy, methanesulfonyl | Not reported | Not reported |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Cyclohexyl, 4-Cl-phenyl | 12.5 ± 0.8 | 85.2 ± 3.1 |
| N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) | Cyclohexylpropyl, 4-Cl-phenyl | 18.3 ± 1.2 | 78.9 ± 2.7 |
- Structural Influence : The target compound’s benzyloxy and methanesulfonyl groups likely increase steric bulk compared to the cyclohexyl and chlorophenyl substituents in compounds 8 and 10. This may reduce antioxidant efficacy, as smaller substituents (e.g., compound 8) show superior DPPH radical scavenging .
Formamide Derivatives
and highlight formamide analogs, such as N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−g) and monobenzyl analogues.
Sulfonamide Derivatives
, and 8 describe sulfonamides with structural or functional parallels.
Table 3: Sulfonamide-Based Comparisons
- Crystal Packing : The dual sulfonyl groups in ’s compound facilitate C–H⋯O hydrogen bonds, forming stable trans-dimers. The target compound’s methanesulfonyl group may similarly enhance crystallinity but lacks the dual sulfonyl motif .
Key Differentiators and Implications
- Lipophilicity : The benzyloxy group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., 4-chlorophenyl in ).
- Synthetic Challenges : Methanesulfonyl incorporation may necessitate specialized reagents or conditions compared to formamide or simpler sulfonamide syntheses .
- Bioactivity Profile : While most analogs in –8 focus on antioxidant or receptor-mediated effects, the target compound’s hydroxamic acid group positions it for exploration in epigenetics or metalloenzyme inhibition.
Q & A
Q. What are the optimized synthetic routes for N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide, and how can scaling challenges be addressed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with O-benzyl hydroxylamine hydrochloride and a substituted benzoyl chloride derivative. Key steps include sulfonylation, protection/deprotection of functional groups, and coupling reactions. Hazard analysis (e.g., reactivity of sulfonyl chlorides) and solvent selection (e.g., acetonitrile for polar aprotic conditions) are critical . Scaling to >100 mmol requires careful control of exothermic reactions and purification via column chromatography or recrystallization. Example Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | O-benzyl hydroxylamine HCl, K₂CO₃, CH₃CN | Amine activation |
| 2 | 4-(Benzyloxy)phenyl methanesulfonyl chloride | Sulfonylation |
| 3 | Trichloroisocyanuric acid (TCICA) | Oxidative coupling |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂-) and hydroxyformamide (-NHOH) moieties. Aromatic protons near 7.2–7.8 ppm and methanesulfonyl protons at ~3.5 ppm are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Gradient elution (e.g., 60% acetonitrile/40% water) resolves polar impurities .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (S24/25) .
- Ventilation : Use fume hoods due to dust inhalation risks (S22) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyformamide group .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 199 K) minimizes thermal motion artifacts. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software reveal hydrogen-bonding networks (e.g., C–H⋯O interactions) and confirm stereochemistry. Example parameters: R-factor <0.05, wR₂ <0.18 . Example Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |
| Hydrogen Bonds | N–H⋯O (2.89 Å) |
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How should researchers address contradictions in impurity profiles during synthesis?
- Methodological Answer : Use HPLC-MS to identify byproducts (e.g., de-benzylated intermediates or sulfonic acid derivatives). Relative response factors (RRF) and spiking studies with reference standards resolve co-eluting peaks. Limit impurities to <0.1% per ICH guidelines . Example Table :
| Impurity | Retention Time (min) | RRF | Acceptable Limit |
|---|---|---|---|
| De-benzylated derivative | 7.2 | 1.75 | 0.2% |
| Sulfonic acid byproduct | 5.8 | 1.00 | 0.1% |
Q. What computational tools can predict its pharmacokinetic properties?
- Methodological Answer :
Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact activity?
- Methodological Answer : Synthesize analogs via Suzuki coupling (for aryl groups) or alkylation (for ethers). Compare IC₅₀ values in bioassays. Bulkier substituents (e.g., benzyloxy) may enhance membrane permeability but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
